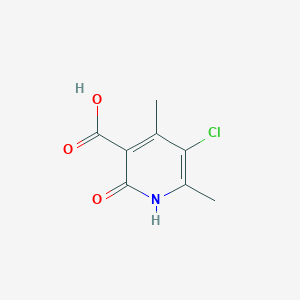
4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4’-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone” likely contains a 1,3-dioxolane group, which is a type of acetal and a protective group used in organic synthesis . The trifluorobenzophenone part suggests the presence of a benzophenone backbone with three fluorine atoms attached, which could impart unique properties to the compound.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide have been synthesized using glucose as an eco-friendly reductant . Another compound, 4-(1,3-dioxolan-2-yl)piperidine, was synthesized via de-protection of tetra acetal-substituted phthalocyanines in an acetic acid/FeCl3 system .
Wissenschaftliche Forschungsanwendungen
X-ray Diffraction and Quantum-Chemical Studies
X-ray diffraction and quantum-chemical calculations have been utilized to study the molecular structure of compounds containing 1,3-dioxolan-2-yl groups, such as 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole. These studies help in understanding the reactivity and properties of such compounds (Korlyukov et al., 2003).
Synthesis and Transformation of Dioxolanes
Dioxolanes, like 4-hydroxymethyl-4-methyl-1,3-dioxolanes, are synthesized from compounds such as 5-methyl-4H-1,3-dioxins. These transformations involve oxidation and rearrangement processes, demonstrating the versatility of dioxolanes in chemical synthesis (Flock et al., 2005).
Gold-Catalyzed Cycloaddition
Innovative methods like gold(I)-catalyzed [2+2+1] cycloaddition have been developed to prepare 4-(cyclohexa-1,3-dienyl)-1,3-dioxolanes. This method involves acyloxy migration, cyclopropenation, and cycloreversion, highlighting the potential of dioxolanes in complex chemical reactions (Rao & Chan, 2014).
Bioactivity Studies
Studies on bioactivity, such as the examination of new benzenesulfonamides containing 1,3-dioxolan-2-yl groups, have been conducted. These studies focus on cytotoxicity and inhibition properties, indicating the relevance of dioxolanes in medicinal chemistry (Gul et al., 2016).
Isolation from Marine-Derived Fungi
Compounds like 4′-(4,5-dimethyl-1,3-dioxolan-2-yl)methyl-phenol have been isolated from marine-derived fungi, illustrating the natural occurrence and potential biological significance of dioxolane derivatives (Lu et al., 2012).
Eigenschaften
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c17-12-7-11(8-13(18)14(12)19)15(20)9-1-3-10(4-2-9)16-21-5-6-22-16/h1-4,7-8,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFAKKRCJUJNQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645140 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(1,3-Dioxolan-2-YL)-3,4,5-trifluorobenzophenone | |
CAS RN |
898760-82-2 |
Source


|
| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)





![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)